NF546

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H44N6Na4O17P4 |

|---|---|

Molecular Weight |

1180.7 g/mol |

IUPAC Name |

tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4 |

InChI Key |

GSMUPMANKNAMAS-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist and HMGA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF546 is a potent and selective non-nucleotide agonist for the G protein-coupled P2Y11 receptor, a key player in purinergic signaling. This complex molecule also exhibits inhibitory activity against the High Mobility Group A2 (HMGA2) protein, a non-histone chromosomal protein implicated in cancer development. This dual activity makes this compound a valuable pharmacological tool for investigating the physiological roles of the P2Y11 receptor and the pathological functions of HMGA2. This technical guide provides a comprehensive overview of this compound, its mechanisms of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound

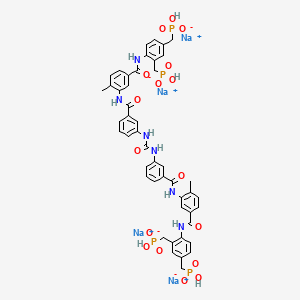

This compound, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a synthetic, non-nucleotide molecule. Its primary and most characterized function is as a selective agonist of the human P2Y11 receptor. Additionally, it has been identified as an inhibitor of the DNA-binding activity of HMGA2.

Mechanism of Action

P2Y11 Receptor Agonism

The P2Y11 receptor is unique among the P2Y receptor family due to its dual coupling to two major signaling pathways:

-

Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein by the P2Y11 receptor leads to the stimulation of PLC. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gs/Adenylyl Cyclase (AC) Pathway: The P2Y11 receptor also couples to the Gs protein, which activates adenylyl cyclase. This leads to the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA).

This compound, as a P2Y11 agonist, initiates these signaling cascades, leading to a variety of cellular responses, including modulation of immune cell function and vascular tone.

Signaling Pathway of P2Y11 Receptor Activation by this compound

Caption: P2Y11 receptor signaling cascade initiated by this compound.

Inhibition of HMGA2

This compound has been shown to inhibit the DNA-binding activity of the High Mobility Group A2 (HMGA2) protein. HMGA2 is a nuclear protein that binds to the minor groove of AT-rich DNA sequences through its "AT-hook" motifs. By binding to these AT-hooks, this compound likely prevents the interaction of HMGA2 with DNA, thereby inhibiting its function in transcriptional regulation.

Quantitative Data

The following tables summarize the known quantitative data for this compound.

Table 1: Potency of this compound at P2Y Receptors (Calcium Mobilization Assay)

| Receptor | pEC50 |

| P2Y11 | 6.27 |

| P2Y1 | < 5.0 |

| P2Y2 | 4.82 |

| P2Y4 | < 5.0 |

| P2Y6 | 5.37 |

| P2Y12 | 5.54 |

Data sourced from Meis et al. (2010). pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Inhibitory Activity of this compound against HMGA2

| Parameter | Value |

| IC50 | 5.49 µM |

Data sourced from Tocris Bioscience. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

P2Y11 Receptor Activation Assays

This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation by this compound.

Materials:

-

Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Protocol:

-

Seed P2Y11-expressing 1321N1 cells into 96-well plates and culture overnight.

-

Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in HBSS to a final concentration of 2 µM.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS to each well.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject 50 µL of the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration to determine the EC50 and pEC50 values.

Experimental Workflow for Calcium Mobilization Assay

NF546: A Technical Guide to a Selective P2Y11 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NF546, a non-nucleotide agonist for the P2Y11 receptor. It details its pharmacological properties, selectivity profile, associated signaling pathways, and key experimental protocols for its use in research settings.

Introduction to this compound

The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine 5'-triphosphate (ATP). It is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity implicates P2Y11 in a variety of physiological processes, particularly in the immune system. The study of P2Y11 has been historically challenged by a lack of selective ligands. This compound, a suramin analogue, has emerged as a critical pharmacological tool, being a relatively selective, non-nucleotide agonist of the P2Y11 receptor.[1][2][3]

Pharmacological Profile and Data

This compound is characterized as a potent and selective agonist for the human P2Y11 receptor. Its primary value lies in its ability to activate this receptor with greater selectivity compared to the endogenous ligand ATP, which activates multiple P2Y and P2X subtypes.

2.1 Potency and Efficacy

This compound is a full agonist at the P2Y11 receptor with a reported potency (pEC50) of 6.27.[1][4][5][6] This makes it a valuable tool for eliciting P2Y11-mediated responses in various experimental systems. It is only about 2.5-fold less potent than the natural agonist ATP at the P2Y11 receptor.[2]

2.2 Selectivity Profile

While this compound is considered selective for P2Y11, it can activate other P2Y receptors, particularly at higher concentrations.[3] Its selectivity is significantly better than that of ATP. The compound shows minimal to no activity at several P2X receptor subtypes.[2] All quantitative data on its potency and selectivity are summarized in the tables below.

Table 1: Potency of this compound at P2Y Receptor Subtypes

| Receptor Subtype | Assay Type | Potency (pEC50) | Efficacy | Reference |

|---|---|---|---|---|

| P2Y11 | Calcium Mobilization | 6.27 ± 0.07 | Full Agonist | [2] |

| P2Y11 | cAMP Accumulation | Not explicitly quantified in snippets, but activity confirmed. | Agonist | [2][7] |

| P2Y1 | Calcium Mobilization | Inactive/Very Low | - | [1][2][6] |

| P2Y2 | Calcium Mobilization | 4.82 | Full Agonist | [2] |

| P2Y4 | Calcium Mobilization | Inactive/Very Low | - | [1][2][6] |

| P2Y6 | Calcium Mobilization | Active, pEC50 not specified | Agonist | [2][3] |

| P2Y12 | Calcium Mobilization | Active, lesser extent than P2Y11 | Partial Agonist |[2][3] |

Table 2: Selectivity of this compound over other Purinergic Receptors

| Receptor Subtype | Effect of this compound (up to 3 µM) | Reference |

|---|---|---|

| P2X1 | No effect | [2] |

| P2X2 | No effect | [2] |

| P2X2/3 | No effect |[2] |

2.3 Off-Target Activity

It is important to note that this compound has been identified as an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 5.49 μM.[4][5] This should be a consideration in experimental design and data interpretation, particularly at higher concentrations of the compound.

Signaling Pathways Activated by this compound

Activation of the P2Y11 receptor by this compound initiates two primary signaling cascades through its coupling with Gq/11 and Gs proteins.

-

Gq/11 Pathway: This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

-

Gs Pathway: This pathway stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating cellular functions. In T-cells, the cAMP/PKA pathway appears to be the primary route for this compound-mediated signaling.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound activity. Below are protocols for key functional assays.

4.1 General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pharmacological activity of this compound on a target cell line.

4.2 Calcium Mobilization Assay

This protocol is designed to measure this compound-induced intracellular calcium release in cells recombinantly expressing the P2Y11 receptor (e.g., 1321N1 human astrocytoma cells).

-

Objective: To determine the potency (EC50) of this compound by measuring changes in intracellular Ca2+.

-

Materials:

-

1321N1 cells stably expressing human P2Y11.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

This compound stock solution (e.g., 10 mM in water).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Cell Plating: Seed 1321N1-hP2Y11 cells into 96-well plates at a density that yields a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO2.

-

Dye Loading: Prepare a loading buffer by dissolving Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentration.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

-

Establish a stable baseline reading for 15-30 seconds.

-

Add 100 µL of the 2x this compound dilutions to the corresponding wells.

-

Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50.

-

4.3 IL-8 Release Assay from Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol measures a functional, downstream consequence of P2Y11 activation by this compound.[1]

-

Objective: To quantify the release of the pro-inflammatory cytokine IL-8 from primary human immune cells following stimulation with this compound.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

Recombinant human GM-CSF and IL-4.

-

Culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution.

-

24-well culture plates.

-

Human IL-8 ELISA kit.

-

-

Methodology:

-

Generation of mo-DCs: Isolate monocytes from PBMCs by plastic adhesion or magnetic cell sorting (CD14+).

-

Culture the monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.

-

Cell Stimulation: Re-plate the mo-DCs in fresh medium in 24-well plates.

-

Add this compound to the wells at the desired final concentration (e.g., 100 µM).[1][6] Include an untreated control group.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

IL-8 Quantification: Measure the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Compare the concentration of IL-8 in the supernatants from this compound-treated cells to that from untreated control cells.

-

Research Applications and Considerations

This compound is a valuable probe for elucidating the role of P2Y11 in various physiological and pathological contexts. It has been used to:

-

Investigate immune modulation, including cytokine release from dendritic cells and the regulation of T lymphocyte migration.[1][7][8]

-

Explore the role of P2Y11 in vascular function, where its activation can promote vasorelaxation and mitigate oxidative stress.[9][10]

-

Study protective mechanisms in cardiac cells against hypoxia/reoxygenation injury.[9]

Considerations for Use:

-

Selectivity: While selective, this compound can activate P2Y2 and P2Y6 receptors at higher concentrations.[2][3] The use of appropriate controls, such as cell lines lacking P2Y11 or the use of a P2Y11-selective antagonist (e.g., NF340), is recommended to confirm that the observed effects are P2Y11-mediated.[10]

-

Species Specificity: The P2Y11 receptor gene is not present in rodents, which is a major consideration for in vivo studies. Research often relies on human cells or animal models expressing a "P2Y11-like receptor".[3]

-

Off-Target Effects: The inhibitory effect on HMGA2 should be considered when interpreting results, especially in studies related to gene transcription and cell proliferation.[4][5]

Conclusion

This compound is a potent and relatively selective non-nucleotide agonist of the P2Y11 receptor. Its commercial availability and well-characterized pharmacology have made it an indispensable tool for the scientific community. By enabling the specific activation of P2Y11, this compound facilitates the investigation of its complex roles in immunology, cardiovascular physiology, and beyond. A thorough understanding of its selectivity profile, signaling mechanisms, and potential off-target activities, as outlined in this guide, is essential for its effective and appropriate use in research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of NF546 in Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 is a potent and selective, non-nucleotide agonist for the P2Y11 purinergic receptor.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in elucidating purinergic signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of P2Y11 receptor function and the therapeutic potential of its modulation.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt | [2] |

| Molecular Formula | C47H44N6Na4O17P4 | [3] |

| Molecular Weight | 1180.74 g/mol | [3] |

| Appearance | Off-white to light brown solid | N/A |

| Solubility | Soluble in water to 10 mM with gentle warming | [3] |

Quantitative Data: Receptor Activation and Selectivity

This compound exhibits high potency at the human P2Y11 receptor and selectivity over other purinergic receptor subtypes. The following table summarizes the potency of this compound at various P2Y receptors as determined by calcium mobilization assays.

| Receptor Subtype | pEC50 | Reference |

| P2Y11 | 6.27 | [1][2][3] |

| P2Y1 | < 5.0 | [1] |

| P2Y2 | 4.82 | [1] |

| P2Y4 | < 5.0 | [1] |

| P2Y6 | 5.55 | [1] |

| P2Y12 | 5.15 | [1] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

This compound has been shown to have no significant activity at P2X1, P2X2, and P2X3 receptors at concentrations up to 100 µM.

Beyond its activity at purinergic receptors, this compound has been identified as an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 5.49 μM.[2][3]

Purinergic Signaling Pathways Modulated by this compound

The P2Y11 receptor, the primary target of this compound, is unique among P2Y receptors as it couples to both Gs and Gq G-proteins. This dual coupling initiates two distinct downstream signaling cascades:

-

Gs-protein pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Gq-protein pathway: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i).

The following diagrams illustrate these signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound stimulation using the fluorescent indicator Fluo-4 AM.

Materials:

-

HEK293 cells stably expressing the human P2Y11 receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

96-well black-walled, clear-bottom microplates

Procedure:

-

Cell Culture: Culture HEK293-P2Y11 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound in HBSS.

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation wavelength to 490 nm and the emission wavelength to 515 nm.

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Inject 20 µL of the this compound solution into the wells while continuously recording the fluorescence signal for at least 120 seconds.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the this compound concentration to determine the EC50 value.

Cyclic AMP (cAMP) Immunoassay

This protocol outlines the measurement of intracellular cAMP levels following stimulation with this compound using a competitive enzyme immunoassay.

Materials:

-

HEK293 cells stably expressing the human P2Y11 receptor

-

DMEM/F12 medium

-

FBS

-

Penicillin-Streptomycin

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

cAMP immunoassay kit (e.g., from R&D Systems, Abcam)

-

96-well microplates

Procedure:

-

Cell Culture and Plating: Culture and seed HEK293-P2Y11 cells in 96-well plates as described in the calcium mobilization assay protocol.

-

Cell Stimulation:

-

Remove the culture medium and replace it with 90 µL of serum-free DMEM/F12 containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.

-

Incubate for 15-30 minutes at 37°C.

-

Add 10 µL of various concentrations of this compound to the wells and incubate for a further 15-30 minutes at 37°C.

-

-

Cell Lysis: Lyse the cells according to the cAMP immunoassay kit manufacturer's instructions (e.g., by adding a lysis buffer).

-

cAMP Measurement:

-

Perform the competitive enzyme immunoassay following the kit's protocol. This typically involves:

-

Adding cell lysates and a fixed amount of HRP-labeled cAMP to an antibody-coated plate.

-

Incubating to allow competition for antibody binding.

-

Washing to remove unbound reagents.

-

Adding a substrate to develop a colorimetric or chemiluminescent signal.

-

Stopping the reaction and measuring the absorbance or luminescence using a plate reader.

-

-

-

Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the cell lysates and plot it against the this compound concentration to determine the EC50 value.

Human Monocyte-Derived Dendritic Cell (mo-DC) Generation and Stimulation

This protocol describes the generation of mo-DCs from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with this compound to measure cytokine release.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

This compound

-

ELISA kit for IL-8

Procedure:

-

Monocyte Isolation: Isolate monocytes from PBMCs by adherence to plastic culture flasks or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

DC Differentiation:

-

Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 100 ng/mL).

-

Incubate for 5-7 days, with a half-medium change on day 3, to allow differentiation into immature mo-DCs.

-

-

DC Stimulation:

-

Harvest the immature mo-DCs and re-plate them in fresh medium.

-

Add various concentrations of this compound to the cells.

-

Incubate for 24 hours at 37°C.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-8 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Plot the concentration of IL-8 against the concentration of this compound to assess the dose-dependent effect of this compound on IL-8 release.

Vascular Reactivity Assay (Wire Myography)

This protocol describes the use of wire myography to assess the effect of this compound on the contractility of isolated blood vessel segments.

Materials:

-

Rat or mouse mesenteric arteries

-

Krebs-Henseleit solution (physiological salt solution)

-

Phenylephrine (PE) or other vasoconstrictor

-

Acetylcholine (ACh)

-

This compound

-

Wire myograph system

Procedure:

-

Vessel Dissection and Mounting:

-

Dissect small mesenteric arteries in cold Krebs-Henseleit solution.

-

Cut the arteries into 2 mm long rings.

-

Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

-

Equilibration and Viability Check:

-

Allow the vessels to equilibrate for at least 30 minutes.

-

Normalize the vessel tension to a predetermined optimal resting tension.

-

Assess the viability of the vessels by contracting them with a high potassium solution or a vasoconstrictor like phenylephrine.

-

Check the integrity of the endothelium by assessing the relaxation response to acetylcholine in pre-contracted vessels.

-

-

This compound Treatment:

-

Pre-contract the arterial rings with a submaximal concentration of phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in tension after each addition.

-

-

Data Analysis: Express the relaxation responses to this compound as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value.

Conclusion

This compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y11 receptor. Its selectivity and well-characterized signaling properties make it a cornerstone for studies in immunology, vascular biology, and other fields where purinergic signaling is a key regulatory mechanism. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of P2Y11-mediated cellular processes and its potential as a therapeutic target.

References

The P2Y11 Agonist NF546: A Potent Inducer of Interleukin-8 Release

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the effects of NF546, a selective non-nucleotide agonist of the P2Y11 receptor, on the release of the pro-inflammatory chemokine interleukin-8 (IL-8). It is intended for researchers, scientists, and drug development professionals investigating purinergic signaling and inflammation. This document details the signaling pathways initiated by this compound, summarizes key quantitative data, and provides detailed experimental protocols for studying this phenomenon.

Introduction

The P2Y11 receptor is a G-protein coupled receptor (GPCR) that is unique among the P2Y family as it couples to both Gs and Gq signaling pathways. This dual coupling allows it to modulate intracellular levels of both cyclic AMP (cAMP) and calcium (Ca2+), leading to a diverse range of cellular responses. This compound is a potent and selective agonist for the P2Y11 receptor and has been instrumental in elucidating its physiological roles.[1] One of the key functions of P2Y11 activation by agonists like this compound is the modulation of immune responses, including the release of cytokines and chemokines. Interleukin-8 (IL-8), a potent neutrophil chemoattractant, has been identified as a key chemokine released upon P2Y11 stimulation in various cell types, including human monocyte-derived dendritic cells.[1] This guide will delve into the molecular mechanisms and experimental considerations for studying the this compound-mediated release of IL-8.

Quantitative Data on this compound-Mediated P2Y11 Activation and IL-8 Release

| Parameter | Value | Cell Type | Assay | Reference |

| pEC50 of this compound | 6.27 | 1321N1 astrocytoma cells | Calcium Mobilization | Meis et al., 2010 |

| EC50 of this compound | ~0.54 µM | 1321N1 astrocytoma cells | Calcium Mobilization | Calculated from pEC50 |

| Effective Concentration for IL-8 Release | 100 µM | Human monocyte-derived dendritic cells | ELISA | Meis et al., 2010 |

| Antagonist Concentration (NF340) | 10 µM | Human monocyte-derived dendritic cells | ELISA | Meis et al., 2010 |

Signaling Pathways of this compound-Induced IL-8 Release

Activation of the P2Y11 receptor by this compound initiates a bifurcated signaling cascade that ultimately converges on the transcriptional regulation of the IL-8 gene. The dual coupling of the P2Y11 receptor to Gs and Gq proteins is central to this process.

References

An In-depth Technical Guide on the Interaction Between NF546 and HMGA2 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the compound NF546 and the High Mobility Group AT-hook 2 (HMGA2) protein. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the inhibitory action of this compound on HMGA2, including quantitative data, experimental methodologies, and the potential impact on associated signaling pathways.

Introduction to this compound and HMGA2

This compound is a polysulfonated aromatic compound, primarily recognized as a selective agonist for the P2Y11 purinergic receptor.[1][2][3] It is a valuable tool for studying the physiological roles of the P2Y11 receptor, which is involved in processes such as immune modulation and vascular function.[1][2][3]

HMGA2 (High Mobility Group AT-hook 2) is a non-histone architectural transcription factor that plays a crucial role in chromatin remodeling and gene regulation.[4][5] By binding to the minor groove of AT-rich DNA sequences through its characteristic "AT-hook" motifs, HMGA2 modulates the structure of chromatin, thereby influencing the transcription of numerous genes.[5][6] Its expression is abundant during embryonic development and is reactivated in various cancers, where it is often associated with tumor progression, metastasis, and poor prognosis.[5][7] This has made HMGA2 an attractive target for anticancer drug development.[8]

Recent high-throughput screening efforts have unveiled a novel activity for this compound as an inhibitor of the DNA-binding function of HMGA2.[9] This guide delves into the specifics of this interaction.

Quantitative Data: Inhibition of HMGA2-DNA Interaction by this compound

The inhibitory potency of this compound on the interaction between HMGA2 and its DNA target was quantified through an AlphaScreen-based ultra-high-throughput screening assay. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the HMGA2-DNA binding activity.

| Compound | Target Interaction | IC50 (µM) | Assay | Reference |

| This compound | HMGA2 - DNA | 5.49 | AlphaScreen | [9] |

Experimental Protocols

The identification of this compound as an HMGA2 inhibitor was achieved through a specifically designed high-throughput screening assay. The following is a detailed description of the experimental methodology, based on the approach for identifying HMGA2 inhibitors.

AlphaScreen-Based High-Throughput Screening for HMGA2-DNA Interaction Inhibitors

This assay is designed to detect the proximity of two molecules, in this case, His-tagged HMGA2 and a biotinylated DNA duplex, in a homogeneous format.

Principle: The assay utilizes two types of microbeads: Donor beads coated with Streptavidin and Acceptor beads with a Nickel-NTA (nitrilotriacetic acid) chelate. The biotinylated DNA binds to the Streptavidin Donor beads, and the His-tagged HMGA2 protein binds to the Ni-NTA Acceptor beads. When HMGA2 binds to the DNA, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses and reacts with a photosensitizer in the Acceptor bead, leading to light emission at 520-620 nm. An inhibitor of the HMGA2-DNA interaction will prevent this proximity, resulting in a decrease in the light signal.

Materials:

-

HMGA2 Protein: Full-length human HMGA2 with a C-terminal His-tag.

-

DNA Oligonucleotide: A biotinylated, double-stranded DNA containing an AT-rich sequence, serving as the HMGA2 binding site.

-

AlphaScreen Reagents: Streptavidin Donor beads and Ni-NTA Acceptor beads (PerkinElmer).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

-

Compound Library: Including this compound.

-

Microplates: 384-well or 1536-well low-volume plates.

-

Plate Reader: Capable of AlphaScreen detection (e.g., EnVision plate reader).

Procedure:

-

Compound Dispensing: Dispense a small volume (e.g., nanoliters) of the library compounds, including this compound, at various concentrations into the microplate wells.

-

Addition of HMGA2: Add a solution of His-tagged HMGA2 protein to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the interaction between the compounds and the protein.

-

Addition of DNA and Beads: Add a mixture of the biotinylated DNA duplex, Streptavidin Donor beads, and Ni-NTA Acceptor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for a longer period (e.g., 60-90 minutes) to allow the binding interactions to reach equilibrium.

-

Signal Detection: Read the plate using an AlphaScreen-capable plate reader, measuring the light emission at 520-620 nm.

-

Data Analysis: The resulting signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to controls (e.g., DMSO as a negative control and a known inhibitor like Netropsin as a positive control). Determine the IC50 value for active compounds by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathways and Logical Relationships

The inhibition of HMGA2's DNA-binding activity by this compound has significant implications for the downstream signaling pathways that are regulated by HMGA2. HMGA2 is known to be a hub protein that influences multiple oncogenic pathways. While direct studies on the downstream effects of this compound-mediated HMGA2 inhibition are not yet available, we can infer the potential consequences based on the known functions of HMGA2.

Experimental Workflow for Identifying HMGA2-DNA Inhibitors

The following diagram illustrates the logical workflow of the high-throughput screening process used to identify compounds like this compound.

References

- 1. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Mammalian High Mobility Group Protein AT-Hook 2 (HMGA2): Biochemical and Biophysical Properties, and Its Association with Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in a variety of physiological processes, particularly in the modulation of the immune system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathways associated with this compound. Detailed methodologies for key experimental assays used to characterize its activity are also presented, along with visual representations of signaling cascades and experimental workflows to facilitate understanding and replication.

Chemical Structure and Properties

This compound, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a complex synthetic organic molecule.[1][2] Its structure is characterized by a central urea moiety linking two symmetrical arms, each containing phenyl, methyl-phenyl, and xylene groups, and terminating in phosphonic acid functionalities. The tetrasodium salt form enhances its solubility in aqueous media.

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate | [3][4] |

| Alternate Names | 4,4′-(Carbonylbis(imino-3,1-phenylen e-carbonylimino-3,1-(4-methyl-phenylene)carbonylim ino))-bis(1,3-xylene-alpha,alpha′-diphosphonic acid tetrasodium salt | [5] |

| CAS Number | 1006028-37-0 | [1][5] |

| Molecular Formula | C47H44N6Na4O17P4 | [1][3][5] |

| Molecular Weight | 1180.74 g/mol | [1][3][5] |

| Purity | ≥95% | [1][5] |

| Solubility | Soluble to 10 mM in water with gentle warming. | [1][2] |

| Canonical SMILES | [Na+].[Na+].[Na+].[Na+].CC1=CC=C(C=C1NC(=O)C1=CC=CC(NC(=O)NC2=CC=CC(=C2)C(=O)NC2=C(C)C=CC(=C2)C(=O)NC2=CC=C(CP(O)([O-])=O)C=C2CP(O)([O-])=O)=C1)C(=O)NC1=C(CP(O)([O-])=O)C=C(CP(O)([O-])=O)C=C1 | [2] |

| InChI Key | GSMUPMANKNAMAS-UHFFFAOYSA-J | [2][3][4] |

Biological Activity and Signaling Pathways

This compound is a selective agonist for the P2Y11 receptor, with a pEC50 of 6.27.[6] The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways.[5] This dual coupling allows for the activation of two distinct downstream signaling cascades, leading to a range of cellular responses.

2.1. Gs-Protein Coupled Signaling Pathway

Activation of the Gs alpha subunit by the P2Y11 receptor leads to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular functions such as T-cell migration. In T-cells, this cAMP/PKA pathway is the predominant signaling route upon P2Y11 activation.

2.2. Gq-Protein Coupled Signaling Pathway

In addition to Gs coupling, the P2Y11 receptor can also activate the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the modulation of cytokine release.

Key Experimental Protocols

The characterization of this compound's activity at the P2Y11 receptor involves several key in vitro assays. The following are generalized protocols for some of the most common assays used.

3.1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293T cells transiently expressing the human P2Y11 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution.

-

96-well black-wall, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Protocol:

-

Cell Seeding: Seed HEK293T-P2Y11 cells into 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

-

Compound Addition: Place the plate in the fluorescence reader. Record baseline fluorescence for a short period.

-

Measurement: Inject a solution of this compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is used to determine the EC50 of this compound.

3.2. cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to P2Y11 receptor activation.

Materials:

-

CHO-K1 or HEK293-T cells stably expressing the human P2Y11 receptor.

-

cAMP assay kit (e.g., HTRF, ELISA-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

This compound stock solution.

-

Cell lysis buffer.

Protocol:

-

Cell Seeding: Plate P2Y11-expressing cells in a suitable multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Follow the manufacturer's instructions for the chosen cAMP assay kit to quantify the amount of cAMP produced.

-

Data Analysis: Generate a dose-response curve to determine the EC50 of this compound for cAMP production.

3.3. T-Cell Migration (Chemotaxis) Assay

This assay assesses the effect of this compound on the migration of T-cells.

Materials:

-

Human T-cells (e.g., Jurkat cells or primary T-cells).

-

Transwell inserts with a permeable membrane.

-

24-well plates.

-

Chemoattractant (e.g., SDF-1α).

-

This compound stock solution.

-

Cell counting method (e.g., flow cytometry, MTT assay).

Protocol:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media containing a chemoattractant to the lower chamber.

-

Cell Preparation: Resuspend T-cells in serum-free media. Pre-incubate a subset of cells with this compound.

-

Cell Seeding: Add the T-cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).

-

Quantification: Count the number of cells that have migrated to the lower chamber using a suitable cell counting method.

-

Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its effect on T-cell chemotaxis.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of P2Y11 receptor function. Its selectivity and well-characterized signaling pathways make it instrumental in studies related to immunology, inflammation, and other physiological processes where P2Y11 plays a role. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and the exploration of its therapeutic potential.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-Depth Technical Guide to NF546 (CAS 1006028-37-0): A Selective P2Y11 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF546 is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in a diverse range of physiological and pathophysiological processes.[1] With a CAS number of 1006028-37-0, this compound has emerged as a critical pharmacological tool for elucidating the role of P2Y11 signaling in the immune system, nervous system, and vascular biology.[1] Beyond its primary activity, this compound has also been identified as an inhibitor of the high mobility group A2 (HMGA2) protein's DNA-binding activity.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in in vitro and in vivo research.

Chemical and Physical Properties

This compound, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a complex molecule with a molecular formula of C47H44N6Na4O17P4 and a molecular weight of 1180.74 g/mol . It is typically supplied as a solid with a purity of ≥95% as determined by HPLC. This compound is soluble in water up to 10 mM with gentle warming. For long-term storage, it is recommended to store the compound at -20°C.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1006028-37-0 | |

| Molecular Formula | C47H44N6Na4O17P4 | |

| Molecular Weight | 1180.74 g/mol | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble to 10 mM in water with gentle warming | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathways

This compound exerts its primary biological effects through the selective activation of the P2Y11 receptor. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.

P2Y11 Receptor-Mediated Signaling

Activation of the Gs pathway by this compound leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.

The Gq pathway activation by this compound involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Inhibition of HMGA2

In addition to its activity at the P2Y11 receptor, this compound has been shown to inhibit the DNA-binding activity of the High Mobility Group A2 (HMGA2) protein with an IC50 of 5.49 μM.[1] HMGA2 is a non-histone architectural transcription factor that plays a role in chromatin remodeling and gene regulation. Its dysregulation is implicated in various cancers.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 2: Potency of this compound at the P2Y11 Receptor

| Parameter | Value | Cell Line | Assay Type | Reference |

| pEC50 | 6.27 | 1321N1 astrocytoma cells | Calcium mobilization | [1] |

Table 3: Inhibitory Activity of this compound against HMGA2

| Parameter | Value | Assay Type | Reference |

| IC50 | 5.49 μM | AlphaScreen | [1] |

Table 4: Selectivity of this compound for P2Y11 over other P2Y Receptors

| Receptor | Activity | Reference |

| P2Y1 | Low | [1] |

| P2Y2 | Low | [1] |

| P2Y4 | Low | [1] |

| P2Y6 | Low | [1] |

| P2Y12 | Low | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro Assays

This protocol is adapted from studies using human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.

Protocol:

-

Cell Culture: Culture human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 4 µM) in HBSS for 1 hour at 37°C in the dark.

-

Compound Addition: After incubation, wash the cells twice with HBSS. Add varying concentrations of this compound (prepared in HBSS) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm. Record the kinetic response for at least 180 seconds.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the pEC50 value using non-linear regression analysis.

This protocol is designed for measuring cAMP levels in response to P2Y11 receptor activation.

Protocol:

-

Cell Culture and Plating: Culture the appropriate cells (e.g., CHO-K1 cells stably expressing the human P2Y11 receptor) in a suitable medium and plate them in 96-well plates.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or AlphaScreen technology) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot the dose-response curve for this compound to calculate the EC50 value.

This protocol describes the measurement of IL-8 release from primary human immune cells.

Protocol:

-

Isolation and Culture of moDCs:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).

-

Culture the monocytes for 6 days in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 to differentiate them into immature moDCs.

-

-

Stimulation of moDCs:

-

Plate the immature moDCs in 96-well plates at a density of 1 x 10^5 cells per well.

-

Stimulate the cells with varying concentrations of this compound for 24 hours at 37°C.

-

-

Measurement of IL-8:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-8 in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Create a standard curve using recombinant human IL-8.

-

Calculate the concentration of IL-8 in the samples and plot the dose-response curve for this compound.

-

In Vivo Assays

This protocol is based on the model described by Barragán-Iglesias et al. (2014) to assess the effect of this compound on neuropathic pain.

Protocol:

-

Animal Model: Use adult male Wistar rats (200-250 g). Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

Make a skin incision over the L5-L6 vertebrae.

-

Carefully dissect the paraspinal muscles to expose the L5 transverse process.

-

Remove the L5 transverse process to expose the L5 spinal nerve.

-

Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

-

Close the muscle and skin layers with sutures.

-

-

Drug Administration:

-

Implant an intrathecal catheter for drug delivery to the spinal cord.

-

On day 14 post-surgery, administer this compound intrathecally at the desired doses.

-

-

Behavioral Testing (Tactile Allodynia):

-

Assess mechanical sensitivity using von Frey filaments.

-

Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds before and after this compound administration.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

This compound is a valuable and highly selective pharmacological tool for investigating the multifaceted roles of the P2Y11 receptor. Its dual activity as an HMGA2 inhibitor presents an additional layer of complexity and potential for therapeutic applications. The detailed protocols and compiled data in this guide are intended to facilitate further research into the signaling pathways and physiological functions modulated by this compound, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.

References

A Comprehensive Technical Review of NF546: A Selective P2Y11 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing scientific literature on NF546, a potent and selective agonist of the P2Y11 purinergic receptor. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathway associated with this compound activation.

Introduction to this compound

This compound is a non-nucleotide, synthetic compound that has emerged as a valuable pharmacological tool for studying the P2Y11 receptor.[1][2][3] Chemically identified as 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-α,α'-diphosphonic acid) tetrasodium salt, this compound is a suramin analog.[4][5] Unlike its parent compound, which acts as a non-selective P2 receptor antagonist, this compound functions as a selective agonist at the human P2Y11 receptor.[5] Its selectivity and potency make it an important molecule for elucidating the physiological and pathophysiological roles of the P2Y11 receptor in various cellular systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity as reported in the scientific literature.

Table 1: Potency of this compound at the Human P2Y11 Receptor

| Parameter | Value | Cell Line | Assay Type | Reference |

| pEC50 | 6.27 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |

| pEC50 | 6.27 | Not Specified | Not Specified | [2][3] |

Table 2: Selectivity Profile of this compound across Human P2Y Receptors

| Receptor Subtype | pEC50 | Cell Line | Assay Type | Reference |

| P2Y1 | < 5 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |

| P2Y2 | 4.82 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |

| P2Y4 | < 5 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |

| P2Y6 | 5.25 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |

| P2Y12 | < 5 | 1321N1 astrocytoma cells | Calcium Mobilization | [1] |

Note: A lower pEC50 value indicates lower potency. This compound shows significant selectivity for the P2Y11 receptor.

Table 3: Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| HMGA2 DNA-binding activity | 5.49 μM | Not Specified | [2] |

Mechanism of Action: P2Y11 Receptor Signaling

The P2Y11 receptor is unique among the P2Y family as it couples to both Gq and Gs G-proteins.[4] Activation of the P2Y11 receptor by this compound initiates a dual signaling cascade:

-

Gq-PLC-Ca2+ Pathway: The Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Gs-Adenylyl Cyclase-cAMP Pathway: The Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA).

This dual signaling capability allows the P2Y11 receptor to modulate a wide range of cellular functions, including ion transport, cell differentiation, and immune responses.[4]

P2Y11 Receptor Signaling Pathway Activated by this compound.

Key Experimental Protocols

This section details the methodologies for key in vitro experiments commonly used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation.

Cell Culture and Plating:

-

Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor are cultured in appropriate media.

-

Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[6]

Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES) for a specified time at 37°C.[6]

Compound Addition and Fluorescence Measurement:

-

After incubation, the plate is placed in a fluorescence microplate reader.

-

A baseline fluorescence is recorded before the addition of this compound.

-

Varying concentrations of this compound are automatically added to the wells.

-

Fluorescence is measured kinetically to detect the transient increase in intracellular calcium.[6]

-

Data are typically expressed as the change in fluorescence intensity or the ratio of fluorescence at two different excitation or emission wavelengths.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP following Gs-coupled receptor activation.

Cell Culture and Treatment:

-

Cells expressing the P2Y11 receptor are plated in 96-well plates.

-

Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then stimulated with different concentrations of this compound for a defined period.[7]

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]

-

The signal generated is inversely proportional to the amount of cAMP produced by the cells.

Interleukin-8 (IL-8) Release Assay

This assay measures the secretion of the pro-inflammatory cytokine IL-8 from immune cells.

Cell Culture and Stimulation:

-

Human monocyte-derived dendritic cells or other suitable immune cells are cultured.

-

Cells are stimulated with this compound at various concentrations for a specified time (e.g., 24 hours).[3]

IL-8 Quantification:

-

The cell culture supernatant is collected.

-

The concentration of IL-8 in the supernatant is measured using a sandwich ELISA.[9][10]

-

A 96-well plate is coated with a capture antibody specific for human IL-8.

-

The supernatant samples and standards are added to the wells.

-

A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution is added, and the color development is measured spectrophotometrically. The concentration of IL-8 is determined from a standard curve.

-

Vascular Reactivity in Isolated Rat Aorta

This ex vivo method assesses the effect of this compound on blood vessel contraction and relaxation.

Aortic Ring Preparation:

-

The thoracic aorta is dissected from a rat and placed in cold Krebs-Henseleit solution.[11][12][13]

-

The aorta is cleaned of connective tissue and cut into rings of approximately 3-4 mm in length.[13][14]

-

The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[11][12]

Experimental Procedure:

-

The aortic rings are allowed to equilibrate under a resting tension.

-

To study the effect on vascular tone, the rings are pre-constricted with an agent such as phenylephrine or angiotensin II.[11][15]

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Changes in isometric tension (relaxation) are recorded using a force transducer.[12]

-

The relaxation response is typically expressed as a percentage of the pre-contraction induced by phenylephrine or angiotensin II.

Typical Experimental Workflow for this compound Characterization.

Preclinical and Clinical Status

A thorough review of the published literature and clinical trial registries reveals a notable absence of in vivo preclinical efficacy studies and clinical trials specifically investigating this compound. This suggests that this compound is primarily utilized as a research tool for in vitro and ex vivo studies to probe the function of the P2Y11 receptor. Its physicochemical properties may not be optimal for in vivo applications, or it may not have been advanced into preclinical development.

Conclusion

This compound is a selective and potent agonist of the human P2Y11 receptor, making it an indispensable tool for researchers investigating purinergic signaling. Its ability to activate both Gq- and Gs-mediated pathways provides a unique mechanism for modulating a variety of cellular functions, from ion signaling to inflammatory responses. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of P2Y11 receptor pharmacology. While the therapeutic potential of this compound remains to be explored in preclinical and clinical settings, its value as a research compound is firmly established. Future studies are warranted to explore the in vivo effects of P2Y11 agonism and to develop agonists with drug-like properties for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological evidence for a key role of voltage-gated K+ channels in the function of rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

- 14. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

Methodological & Application

Application Notes and Protocols for NF546 in In-Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF546 is a potent and selective non-nucleotide agonist for the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including immunomodulation and cell migration.[1][2] Its unique dual coupling to both Gq and Gs signaling pathways makes it a valuable tool for studying purinergic signaling in various in-vitro models.[3] Activation of the Gq pathway leads to the mobilization of intracellular calcium, while the Gs pathway stimulates the production of cyclic AMP (cAMP).[3] These application notes provide detailed protocols for utilizing this compound in key in-vitro experiments to probe P2Y11 receptor function.

Data Presentation

The following tables summarize key quantitative data for this compound in various in-vitro assays.

Table 1: this compound Potency

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| pEC50 | 6.27 | 1321N1 astrocytoma cells expressing human P2Y11 | Calcium Mobilization & cAMP | |

| EC50 (ATP for IP3 production) | 65 µM | Recombinant P2Y11 | Inositol Trisphosphate (IP3) Assay | [2] |

| EC50 (ATP for cAMP production) | 17 µM | Recombinant P2Y11 | cAMP Assay | [2] |

Table 2: Recommended this compound Concentrations for In-Vitro Experiments

| Cell Type | Application | Concentration | Reference |

| Human T-lymphocytes | T-cell migration studies | 1 µM | [4] |

| Human Hepatocellular Carcinoma (Huh-7, HepG2) | Calcium mobilization and cell migration | 1-10 µM | [1] |

| Human Coronary Artery Smooth Muscle Cells | Cell proliferation | 10 µM | [5] |

| Rat Aortic Rings | Vasomotor response | 10 µM | [5] |

Mandatory Visualizations

P2Y11 Receptor Signaling Pathway

Caption: P2Y11 receptor dual signaling pathways activated by this compound.

Experimental Workflow for In-Vitro Assays with this compound

Caption: General workflow for in-vitro experiments using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water. It is recommended to prepare a concentrated stock solution, aliquot, and store at -20°C to avoid repeated freeze-thaw cycles.

Materials:

-

This compound powder (Molecular Weight: 1180.74 g/mol )

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the mass of this compound required to prepare a 10 mM stock solution.

-

Dissolve the calculated mass of this compound in the appropriate volume of sterile water. Gentle warming may be required for complete dissolution.

-

Vortex briefly to ensure the solution is homogenous.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation by this compound.

Materials:

-

P2Y11-expressing cells (e.g., 1321N1-P2Y11, Huh-7, HepG2)

-

Cell culture medium

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

This compound working solutions

-

Positive control (e.g., ATP)

-

Negative control (vehicle)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding:

-

Seed P2Y11-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.

-

Aspirate the cell culture medium from the wells.

-

Add the dye-loading solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for a few seconds.

-

Add the this compound working solutions, positive control, and vehicle control to the respective wells.

-

Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 1-5 minutes).

-

-

Data Analysis:

-

Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve for this compound and calculate the EC50 value.

-

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP (cAMP) following the activation of the Gs-coupled pathway of the P2Y11 receptor by this compound.

Materials:

-

P2Y11-expressing cells

-

Cell culture medium

-

White, opaque 96-well or 384-well plates

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

This compound working solutions

-

Positive control (e.g., Forskolin)

-

Negative control (vehicle)

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Seeding:

-

Seed P2Y11-expressing cells into white, opaque microplates at a suitable density.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Treatment:

-

Aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).

-

Add serial dilutions of this compound, positive control, and vehicle control to the wells.

-

Incubate for the desired time to allow for cAMP accumulation (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific assay kit being used. This typically involves adding detection reagents and incubating for a specified time.

-

-

Measurement and Data Analysis:

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP produced in each well based on the standard curve.

-

Plot the dose-response curve for this compound and determine the EC50 value.

-

Cell Viability/Proliferation Assay

This protocol assesses the effect of this compound on cell viability or proliferation. Assays such as MTT, MTS, or ATP-based assays are commonly used.

Materials:

-

Target cells of interest

-

Cell culture medium

-

Clear or opaque 96-well plates (depending on the assay)

-

Cell viability/proliferation assay reagent (e.g., MTT, MTS, or a luminescent ATP assay kit)

-

This compound working solutions

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

Negative control (vehicle)

-

Spectrophotometer or luminometer

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to adhere and stabilize overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound, a positive control, and a vehicle control.

-

Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

-

Viability/Proliferation Measurement:

-